molecular formula C21H21ClF2N4O4 B1666085 Atecegatran CAS No. 433937-74-7

Atecegatran

Cat. No. B1666085
M. Wt: 466.9 g/mol
InChI Key: QTUUCFVBSVJGOH-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-H067637 is a rapid-binding, reversible and potent (inhibition constant K(i) = 2-4 nM), competitive inhibitor of thrombin, as well as of thrombin bound to fibrin (clot-bound thrombin) or to thrombomodulin. The total amount of free thrombin generated in platelet-poor clotting plasma was inhibited concentration-dependently by AR-H067637, with a concentration giving half maximal inhibition (IC(50)) of 0.6 microM. AR-H067637 also inhibited thrombin-induced platelet activation (by glycoprotein IIb/IIIa exposure, IC(50) 8.4 nM) and aggregation (IC(50) 0.9 nM).

Scientific Research Applications

Bone Structure and Vascular Calcification

Atecegatran, known as dabigatran in scientific literature, shows differential effects on bone volume and structure. In a study comparing warfarin and dabigatran in rats, it was found that dabigatran has a better bone safety profile than warfarin. The study observed that warfarin treatment affected bone by reducing trabecular size and structure, increasing turnover, and reducing mineralization, while dabigatran did not exhibit these effects (Fusaro et al., 2015).

Pharmacodynamics and Clinical Outcomes

A study on the impact of dabigatran plasma concentrations and patient demographics on the frequency of ischemic stroke and major bleeding in atrial fibrillation patients showed that dabigatran levels were dependent on renal function, age, weight, and sex. The study also found that the risk of ischemic events was inversely related to trough dabigatran concentrations (Reilly et al., 2014).

Antidotal Action of Prothrombin Complex Concentrate

Research on the reversal of the anticoagulant effect of dabigatran by prothrombin complex concentrate (PCC) in healthy subjects found that PCC can completely reverse the anticoagulant effect of rivaroxaban, a factor Xa inhibitor, but has no influence on the anticoagulant action of dabigatran at the PCC dose used in the study (Eerenberg et al., 2011).

Comparison with Warfarin in Mechanical Heart Valve Patients

A study comparing dabigatran and warfarin in patients with mechanical heart valves found that the use of dabigatran was associated with increased rates of thromboembolic and bleeding complications, compared with warfarin. This suggests no benefit and an excess risk of dabigatran in this patient group (Eikelboom et al., 2013).

Reversal of Anticoagulant Effect by Idarucizumab

A study on the safety, tolerability, and efficacy of idarucizumab for the reversal of the anticoagulant effect of dabigatran in healthy male volunteers showed that idarucizumab could immediately and completely reverse dabigatran-induced anticoagulation (Glund et al., 2015).

properties

IUPAC Name

(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUUCFVBSVJGOH-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atecegatran

CAS RN

433937-74-7
Record name Atecegatran [INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATECEGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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